

6-(3-Fluorophenyl)nicotinaldehyde CAS 898795-81-8 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(3-Fluorophenyl)nicotinaldehyde

Cat. No.: B3043671

[Get Quote](#)

An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **6-(3-Fluorophenyl)nicotinaldehyde** (CAS 898795-81-8), a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, spectroscopic profile, synthetic utility, and safety considerations, offering field-proven insights for its application in research and development.

Core Physicochemical Properties

6-(3-Fluorophenyl)nicotinaldehyde is a substituted pyridine derivative. The presence of a pyridine ring, a reactive aldehyde group, and a fluorinated phenyl moiety makes it a valuable intermediate for constructing complex molecular architectures. The fluorine atom, in particular, is a bioisostere for a hydrogen atom but can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it a desirable feature in drug design.

A summary of its key properties is presented below:

Property	Value	Reference(s)
CAS Number	898795-81-8	[1] [2]
Molecular Formula	C ₁₂ H ₈ FNO	[1]
Molecular Weight	201.20 g/mol	[1] [2]
MDL Number	MFCD04115444	[1]
SMILES Code	O=CC1=CN=C(C2=CC(F)=CC=C2)C=C1	[2]
Storage	Inert atmosphere, 2-8°C	[2]

Spectroscopic Profile: A Predictive Analysis

While specific spectra for this compound are not widely published, its structure allows for a detailed prediction of its spectroscopic characteristics based on fundamental principles of NMR, IR, and Mass Spectrometry.

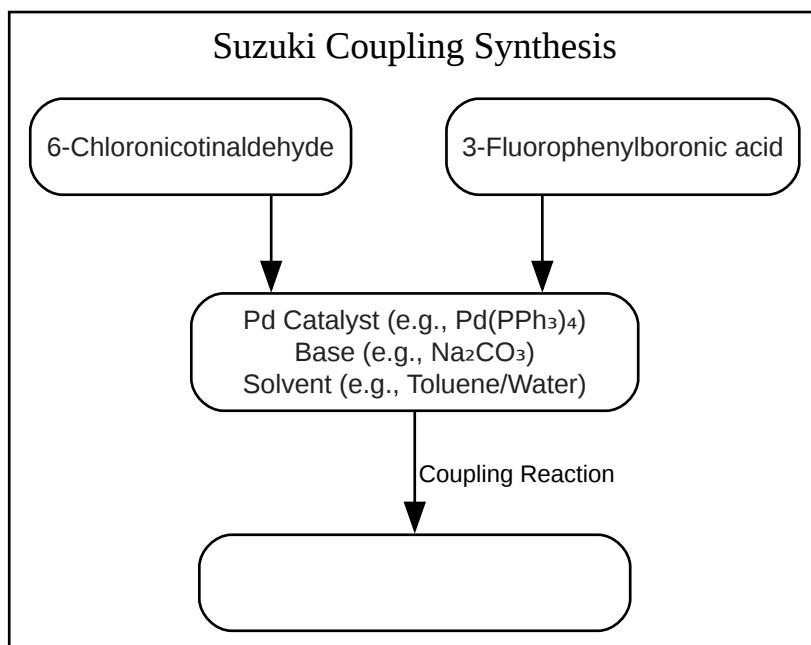
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons on both the pyridine and fluorophenyl rings. The aldehyde proton (CHO) should appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm. The aromatic protons will appear in the range of δ 7.0-8.5 ppm, with their splitting patterns dictated by ortho, meta, and para couplings. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.
- ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon atoms bonded to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of **6-(3-Fluorophenyl)nicotinaldehyde** would display characteristic absorption bands for its functional groups.[\[3\]](#) Key expected peaks include:

- ~ 2850 and $\sim 2750 \text{ cm}^{-1}$: Two medium bands characteristic of the aldehyde C-H stretch.
- $\sim 1700\text{--}1720 \text{ cm}^{-1}$: A strong absorption band corresponding to the C=O stretching of the aldehyde.
- $\sim 1550\text{--}1600 \text{ cm}^{-1}$: C=C and C=N stretching vibrations from the aromatic rings.
- $\sim 1000\text{--}1300 \text{ cm}^{-1}$: C-F stretching vibration.


Mass Spectrometry (MS)

In a mass spectrum, **6-(3-Fluorophenyl)nicotinaldehyde** is expected to show a molecular ion peak (M^+) at $m/z = 201.05$, corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.[\[4\]](#)

Synthetic Pathways and Strategies

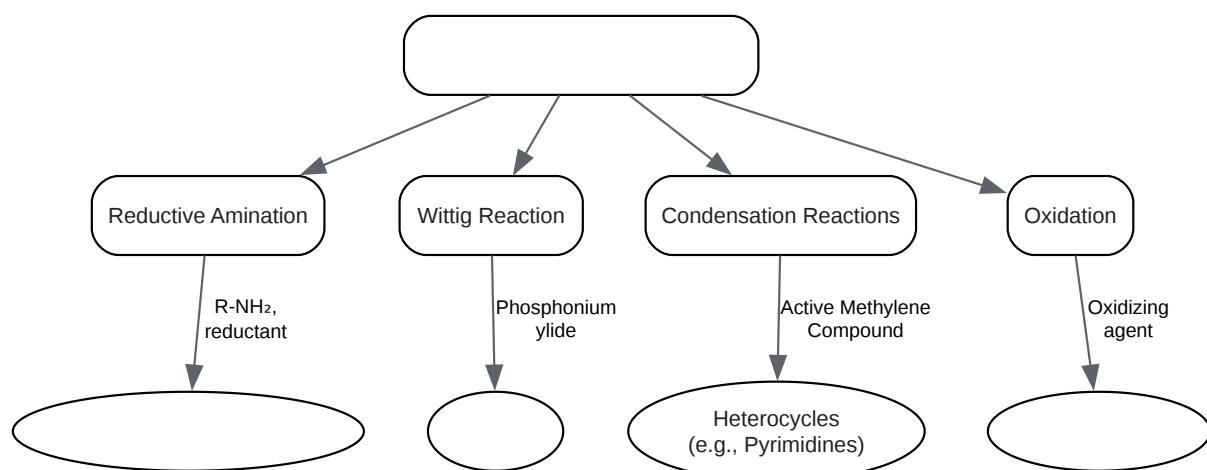
While specific literature detailing the synthesis of **6-(3-Fluorophenyl)nicotinaldehyde** is sparse, its structure suggests that a Suzuki coupling reaction would be a viable and common synthetic route. This would involve the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with a fluorinated aryl halide.

Below is a conceptual workflow for a potential synthetic route.

[Click to download full resolution via product page](#)

Conceptual Suzuki coupling workflow for synthesis.

Applications in Medicinal Chemistry and Drug Development


The true value of **6-(3-Fluorophenyl)nicotinaldehyde** lies in its utility as a versatile building block for the synthesis of novel bioactive molecules.

The Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.^[5] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.^[6] Pyridine-containing compounds have shown a wide range of biological activities, including anticancer and central nervous system effects.^{[5][7]}

The Aldehyde Functional Group

The aldehyde group is a synthetic linchpin, enabling a variety of chemical transformations to build molecular diversity.^[8]

[Click to download full resolution via product page](#)

Key synthetic transformations of the aldehyde group.

Protocol 1: Reductive Amination

This protocol describes a general procedure for the synthesis of an amine derivative from **6-(3-Fluorophenyl)nicotinaldehyde**.

Objective: To synthesize N-benzyl-1-(6-(3-fluorophenyl)pyridin-3-yl)methanamine.

Materials:

- **6-(3-Fluorophenyl)nicotinaldehyde**
- Benzylamine
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Acetic acid (catalytic amount)

Procedure:

- Dissolve **6-(3-Fluorophenyl)nicotinaldehyde** (1.0 eq) in anhydrous DCM in a round-bottom flask.
- Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1 hour to allow for imine formation.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired amine.

Safety and Handling

While a specific safety data sheet (SDS) for **6-(3-Fluorophenyl)nicotinaldehyde** is not readily available, data from structurally related nicotinaldehydes can provide guidance.[9][10]

- General Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[12]
- First Aid Measures:
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

- In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
- If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
- If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[9]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][9] Store under an inert atmosphere.[2]
- Fire-Fighting Measures: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride may be produced.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. 898795-81-8|6-(3-Fluorophenyl)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. lehigh.edu [lehigh.edu]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [6-(3-Fluorophenyl)nicotinaldehyde CAS 898795-81-8 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3043671#6-3-fluorophenyl-nicotinaldehyde-cas-898795-81-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com